2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile and trifluoromethyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzylamine.
Oxidation: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, which are investigated for the treatment of high cholesterol.
Agrochemicals: The compound is used in the preparation of substituted pyrimidines with dithioacetals, which exhibit antimicrobial activity.
Material Science: The trifluoromethyl group imparts unique properties to materials, making this compound useful in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
2-Fluoro-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of substituents on the benzene ring. The presence of both a methyl and a trifluoromethyl group, along with a fluorine atom and a nitrile group, imparts distinct chemical properties that can be exploited in various applications. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVAIXHGZIQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.